Tubulysin IM-3
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Overview
Description
Tubulysin IM-3 is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound is particularly noted for its ability to bind to tubulin, making it a valuable tool in cancer research and treatment .
Preparation Methods
The synthesis of tubulysins, including Tubulysin IM-3, is complex due to their intricate structure. The total synthesis involves multiple steps, including the incorporation of labile N,O-diacyl N,O-acetal and regioselective hydrolysis of the C-terminal methyl ester in the tripeptide . Industrial production methods often rely on metabolic engineering of producing organisms, such as myxobacteria, to enhance yield .
Chemical Reactions Analysis
Tubulysin IM-3 undergoes various chemical reactions, including:
Oxidation: Tubulysins can be oxidized under specific conditions, although detailed oxidation pathways for this compound are not extensively documented.
Reduction: Reduction reactions can modify the functional groups within the tubulysin structure.
Substitution: Substitution reactions, particularly involving the tubuvaline residue, are common in the synthesis of tubulysin analogs.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate regioselective reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Tubulysin IM-3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis and structure-activity relationships.
Biology: Investigated for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mechanism of Action
Tubulysin IM-3 exerts its effects by binding to tubulin, a cytoskeletal protein, and inhibiting its polymerization. This disruption of tubulin dynamics leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the vinca binding site on tubulin, which is also targeted by other antimitotic agents .
Comparison with Similar Compounds
Tubulysin IM-3 is unique among tubulysins due to its specific structure and binding affinity. Similar compounds include:
Tubulysin A, B, D, and E: These compounds share similar antimitotic properties but differ in their specific functional groups and potency.
Maytansinoids and Auristatins: These are other classes of tubulin-binding agents used in ADCs, but tubulysins like this compound retain their potency in multidrug-resistant cell lines.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl (2S,4R)-4-amino-2-methyl-5-phenylpentanoate |
InChI |
InChI=1S/C14H21NO2/c1-3-17-14(16)11(2)9-13(15)10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,15H2,1-2H3/t11-,13+/m0/s1 |
InChI Key |
MJUNNRXPZIXIBO-WCQYABFASA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.